Pardaxin - 67995-63-5

Pardaxin

Catalog Number: EVT-418939
CAS Number: 67995-63-5
Molecular Formula: C154H248N36O45
Molecular Weight: 3323.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibacterial, apoptotic and neurotoxic ionophore. Forms pores on lipid membranes. Induces caspase-dependent and ROS-mediated apoptosis. Stimulates calcium-independent PLA2 release of arachidonic acid (Asc 916) and eicosanoids. Active in vivo.

Classification

Pardaxin is classified as an antimicrobial peptide, specifically belonging to a category of peptides that exhibit cytotoxic properties against both bacterial and mammalian cells. It falls under the umbrella of host defense peptides, which are crucial in innate immunity .

Synthesis Analysis

Pardaxin can be synthesized through two primary methods:

  1. Solid-Phase Peptide Synthesis: This method employs an automated peptide synthesizer, allowing for precise control over the sequence and incorporation of amino acids. The synthesis typically involves the use of resin-bound amino acids and coupling agents such as HOBT (1-hydroxybenzotriazole), with solvents like dichloromethane facilitating the reactions .
  2. Natural Extraction: Alternatively, pardaxin can be isolated from the secretions of the Red Sea sole. This involves collecting the secretions and purifying the peptide through various chromatographic techniques .

The solid-phase synthesis method has been shown to yield high-purity pardaxin, which is essential for subsequent biological assays.

Molecular Structure Analysis

The molecular structure of pardaxin is characterized by a helix-hinge-helix configuration, which is common among antimicrobial peptides. The N-terminal helix facilitates insertion into lipid bilayers, while the C-terminal helix contributes to its membrane-disrupting capabilities .

Structural Data

  • Molecular Weight: Approximately 3,600 Da.
  • Isoelectric Point: The peptide exhibits a relatively high isoelectric point due to its cationic residues, enhancing its interaction with negatively charged bacterial membranes .

The amphipathic nature of pardaxin allows it to preferentially interact with lipid bilayers, leading to pore formation and subsequent cell lysis.

Chemical Reactions Analysis

Pardaxin's primary chemical reactions involve its interaction with lipid membranes. Upon contact with phospholipid bilayers, pardaxin induces:

  • Pore Formation: This disrupts membrane integrity, leading to leakage of cellular contents.
  • Lipid Displacement: The peptide can displace lipids within the membrane, altering fluidity and permeability .

These reactions are influenced by the composition of the lipid bilayer; for instance, membranes rich in zwitterionic lipids are more susceptible to disruption by pardaxin compared to those containing anionic lipids or cholesterol .

Mechanism of Action

Pardaxin's mechanism of action primarily involves:

  1. Membrane Disruption: The peptide binds to lipid bilayers, leading to pore formation that results in cell lysis.
  2. Induction of Apoptosis: In cancer cells, pardaxin triggers apoptotic pathways through:
    • Generation of reactive oxygen species (ROS), which disrupts cellular homeostasis.
    • Activation of caspase-dependent and independent pathways leading to programmed cell death .

Specifically, ROS production initiates calcium release from the endoplasmic reticulum, affecting mitochondrial function and promoting apoptosis through caspase activation .

Physical and Chemical Properties Analysis

Pardaxin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous environments due to its amphipathic nature.
  • Stability: Stability can vary based on environmental conditions such as pH and ionic strength.
  • Antimicrobial Activity: Effective against a range of bacteria, with lower hemolytic activity towards human red blood cells compared to other peptides like melittin .

These properties make pardaxin a candidate for further research in therapeutic applications.

Applications

Pardaxin has several significant applications:

Structural Characterization of Pardaxin in Membrane-Mimetic Environments

Solution NMR Analysis of Pardaxin Conformations in Lipid Micelles

Solution nuclear magnetic resonance (NMR) spectroscopy has been instrumental in determining the high-resolution structure of pardaxin Pa4 in lipid-mimetic environments. In zwitterionic dodecylphosphocholine (DPC) micelles, which mimic the phospholipid environment of cytoplasmic membranes, pardaxin adopts a distinctive bend-helix-bend-helix motif with a well-defined interhelical angle of 122 ± 9° [3]. This conformation features an N-terminal helix spanning residues 2-10 and a C-terminal helix encompassing residues 13-27, connected by a flexible hinge region flanked by proline residues at positions 7 and 13. The structural stability of this motif is maintained through a combination of hydrophobic interactions and electrostatic forces that facilitate membrane insertion [3] [6].

Notably, paramagnetic quenching experiments combined with solvent accessibility studies revealed that pardaxin embeds deeply within the micellar environment. While the N-terminal region shows moderate solvent exposure, the C-terminal helix (residues 14-26) demonstrates significant protection from aqueous solvent, indicating deep insertion into the hydrophobic micellar core [3]. This differential embedding suggests a mechanism where the C-terminus serves as the primary membrane-anchoring domain, consistent with its proposed role in pore formation.

Table 1: Structural Parameters of Pardaxin Pa4 in DPC Micelles Determined by Solution NMR

Structural FeatureResidue RangeCharacteristicsExperimental Constraints
N-terminal Helix2-10Amphipathic α-helixMedium-range NOEs, characteristic Hα chemical shifts
Hinge Region11-13Flexible bendLack of secondary structure NOEs, Pro13 kink
C-terminal Helix13-27Stable hydrophobic α-helixNumerous medium and long-range NOEs, slow H/D exchange
Interhelical Angle-122 ± 9°Calculated from ensemble of structures

Solid-State NMR Investigations of Membrane-Embedded Pardaxin in Lipid Bilayers

Solid-state NMR techniques have provided unparalleled insights into the membrane insertion mechanisms and dynamic behavior of pardaxin in phospholipid bilayers that more accurately mimic biological membranes. Using rotational-echo double-resonance (REDOR) experiments on isotopically labeled Pa4 in dimyristoylphosphatidylcholine (DMPC) bilayers, researchers confirmed that the C-terminal helix adopts a transmembrane orientation perpendicular to the bilayer plane [3]. This transmembrane configuration positions the hydrophobic face of the helix within the lipid core while exposing its hydrophilic residues to potentially form ion-conductive pores—a structural arrangement consistent with the barrel-stave pore model [1] [3].

Deuterium (²H) NMR studies demonstrated that pardaxin significantly disorders lipid headgroups and acyl chains upon insertion. The magnitude of disordering correlates directly with peptide concentration and is more pronounced in anionic membranes compared to zwitterionic systems [3]. This perturbation effect provides a molecular explanation for pardaxin's membrane-permeabilizing activity. Furthermore, comparative studies in palmitoyloleoylphosphatidylcholine (POPC) bilayers revealed an unexpected heterogeneous peptide orientation, with the C-terminal helix lying parallel to the membrane surface in a significant population of peptides. This lipid-dependent topological plasticity suggests that pardaxin's mechanism of action is highly sensitive to membrane composition—a critical factor in its selective activity against different cell types [3].

Table 2: Membrane Interactions of Pardaxin in Lipid Bilayers Characterized by Solid-State NMR

Membrane SystemPardaxin OrientationEffect on MembraneTechnique Used
DMPC BilayersC-terminal transmembraneSignificant disordering of headgroups and acyl chains²H NMR, REDOR
POPC BilayersHeterogeneous: surface-bound and transmembraneModerate disordering²H NMR, 15N PISEMA
Anionic Lipid BilayersPrimarily transmembraneExtensive disordering, membrane thinning31P NMR, ²H NMR
Cholesterol-containing MembranesSurface-associatedReduced disordering²H NMR, REDOR

Helical Hairpin and Horseshoe Motifs in Lipopolysaccharide (LPS) Micelles

Pardaxin's structural adaptation to lipopolysaccharide (LPS) micelles—mimicking the outer membrane of Gram-negative bacteria—reveals a strikingly different conformation compared to phospholipid environments. In complex with E. coli 0111:B4 LPS micelles, Pa4 adopts a unique horseshoe-shaped topology characterized by a tight helix-turn-helix motif [1] [4]. This compact structure features close proximity between the N- and C-terminal helices, creating an extensive hydrophobic surface that facilitates deep insertion into the LPS micellar core. The structural transition to this horseshoe conformation represents a remarkable example of environment-driven structural adaptation essential for outer membrane permeabilization [4].

Saturation transfer difference (STD) NMR experiments identified specific residues mediating LPS binding, with aromatic and hydrophobic residues (Phe2, Phe3, Ala4, Leu19, Leu26) showing the strongest STD effects, indicating their intimate association with LPS molecules [1]. This binding interface is complemented by electrostatic interactions involving positively charged residues (Lys8, Lys15, Lys22) that engage with the negatively charged phosphate and carboxyl groups of lipid A and core oligosaccharides. Biophysical characterization using isothermal titration calorimetry (ITC) quantified the interaction, revealing a dissociation constant (Kd) of ~4 μM and an exothermic binding enthalpy (ΔH) of -8.5 kcal/mol [1]. Dynamic light scattering (DLS) studies further demonstrated that pardaxin binding causes significant disruption of LPS micellar integrity, reducing micelle size by approximately 30%—direct evidence of its outer membrane permeabilization activity [1].

Table 3: Structural Features of Pardaxin-LPS Complex and Interaction Parameters

Structural/Biophysical ParameterValue/CharacteristicsMethod of Determination
Overall ConformationHorseshoe-shaped helix-turn-helix3D NMR structure (PDB: 2kns)
Key LPS-Contacting ResiduesPhe2, Phe3, Ala4, Leu19, Leu26, Lys8, Lys15, Lys22Saturation Transfer Difference (STD) NMR
Dissociation Constant (Kd)~4 μMIsothermal Titration Calorimetry (ITC)
Binding Enthalpy (ΔH)-8.5 kcal/molIsothermal Titration Calorimetry (ITC)
Micelle Size Reduction~30%Dynamic Light Scattering (DLS)
Phosphorus Chemical Shift Change+0.8 ppm31P NMR

Comparative Structural Dynamics in Organic Solvents vs. Biological Membranes

The conformational plasticity of pardaxin is dramatically illustrated when comparing structures determined in organic solvents versus membrane-mimetic environments. In helicogenic solvents like trifluoroethanol (TFE)/water (1:1 ratio), pardaxin adopts an L-shaped conformation with a short N-terminal helix (residues 2-10) and a longer C-terminal helix (residues 14-27) connected by a defined bend at Pro13 [1] [3]. This structure, while maintaining helical elements, differs significantly from membrane-bound states in both interhelical angle (approximately 90° in TFE vs. 122° in DPC micelles) and terminal flexibility. The solvent-exposed termini in the TFE structure lack the structural constraints imposed by membrane insertion, resulting in greater conformational freedom [3].

The membrane-adapted conformations demonstrate enhanced stability and structural definition, particularly in the hinge region connecting the two helices. Molecular dynamics simulations reveal that membrane environments induce quaternary rearrangements that facilitate oligomerization—a prerequisite for pore formation. This environmental sensitivity extends to LPS complexes, where the horseshoe conformation creates an optimal surface for interacting with the unique saccharide-lipid architecture of LPS [1] [4]. The structural metamorphosis across environments highlights pardaxin's intrinsic disorder-to-order transition upon membrane binding—a key functional adaptation that enables its dual activity against Gram-negative and Gram-positive bacteria through distinct membrane interaction mechanisms [1] [3] [4].

Table 4: Comparative Structural Analysis of Pardaxin in Different Environments

EnvironmentSecondary StructureTertiary FoldInterhelical AngleStructural Flexibility
DPC MicellesTwo well-defined α-helices (res 2-10; 13-27)Bend-helix-bend-helix122 ± 9°Flexible hinge, protected C-terminus
LPS MicellesContinuous helix with kinkHorseshoe-shaped~60°Rigid core, flexible termini
TFE/Water (1:1)Two α-helices (res 2-10; 14-27)L-shaped~90°Flexible termini, structured core
Aqueous BufferDisorderedRandom coil-High conformational flexibility

The comprehensive structural characterization across diverse environments establishes pardaxin as a model system for understanding membrane-active peptides. Its environment-driven conformational polymorphism provides valuable insights for designing novel antimicrobial agents targeting multidrug-resistant pathogens through outer membrane disruption mechanisms.

Properties

CAS Number

67995-63-5

Product Name

Pardaxin

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]pentanedioic acid

Molecular Formula

C154H248N36O45

Molecular Weight

3323.8 g/mol

InChI

InChI=1S/C154H248N36O45/c1-23-84(16)122(186-150(230)123(85(17)24-2)185-131(211)95(48-36-38-56-156)169-146(226)114-50-40-58-190(114)153(233)124(86(18)25-3)187-140(220)102(63-82(12)13)172-126(206)87(19)162-133(213)104(65-92-43-31-27-32-44-92)174-138(218)103(166-116(200)67-157)64-91-41-29-26-30-42-91)149(229)182-111(76-196)145(225)183-112(77-197)152(232)189-57-39-49-113(189)147(227)176-100(61-80(8)9)134(214)175-105(66-93-45-33-28-34-46-93)139(219)168-94(47-35-37-55-155)132(212)188-125(90(22)198)151(231)177-101(62-81(10)11)135(215)173-99(60-79(6)7)137(217)179-108(73-193)142(222)164-89(21)128(208)184-121(83(14)15)148(228)161-70-119(203)167-107(72-192)141(221)163-88(20)127(207)171-98(59-78(4)5)136(216)180-109(74-194)144(224)181-110(75-195)143(223)178-106(71-191)129(209)160-68-117(201)159-69-118(202)165-96(51-53-115(158)199)130(210)170-97(154(234)235)52-54-120(204)205/h26-34,41-46,78-90,94-114,121-125,191-198H,23-25,35-40,47-77,155-157H2,1-22H3,(H2,158,199)(H,159,201)(H,160,209)(H,161,228)(H,162,213)(H,163,221)(H,164,222)(H,165,202)(H,166,200)(H,167,203)(H,168,219)(H,169,226)(H,170,210)(H,171,207)(H,172,206)(H,173,215)(H,174,218)(H,175,214)(H,176,227)(H,177,231)(H,178,223)(H,179,217)(H,180,216)(H,181,224)(H,182,229)(H,183,225)(H,184,208)(H,185,211)(H,186,230)(H,187,220)(H,188,212)(H,204,205)(H,234,235)/t84-,85-,86-,87-,88-,89-,90+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,121-,122-,123-,124-,125-/m0/s1

InChI Key

CTVQQQPWNOVEAG-QDOPKCMFSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN

Synonyms

pardachirus toxin
pardaxin

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CN

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